molecular formula C17H25NOS B5748637 N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE

N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE

Cat. No.: B5748637
M. Wt: 291.5 g/mol
InChI Key: RAJKPSRZHHSPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE is a chemical compound with the molecular formula C16H23NOS It is characterized by the presence of a cycloheptyl group, a 4-methylphenyl group, and a sulfanylacetamide moiety

Properties

IUPAC Name

N-cycloheptyl-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NOS/c1-14-8-10-15(11-9-14)12-20-13-17(19)18-16-6-4-2-3-5-7-16/h8-11,16H,2-7,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJKPSRZHHSPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves the reaction of cycloheptylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with thioacetic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE
  • 2-(4-METHYLSULFONYL PHENYL) INDOLE DERIVATIVES : These compounds also exhibit antimicrobial and anti-inflammatory activities.

Uniqueness

This compound is unique due to its specific structural features, such as the cycloheptyl group and the sulfanylacetamide moiety, which contribute to its distinct chemical and biological properties

Biological Activity

N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE is a sulfur-containing organic compound with significant potential in medicinal chemistry, particularly for its antimicrobial properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H23NOS
  • Molecular Weight : 291.5 g/mol
  • Structure : The compound features a cycloheptyl group, a 4-methylphenyl group, and a sulfanylacetamide moiety. This unique structure contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : The compound likely interferes with the synthesis of peptidoglycan, a crucial component of bacterial cell walls.
  • Protein Function Disruption : It may also inhibit specific enzymes or proteins involved in bacterial metabolism, leading to cell death.

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential against various pathogens. Studies have shown:

  • Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Case Studies

  • Study on Staphylococcus aureus :
    • Researchers tested the compound against clinical isolates of Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth, with an MIC comparable to standard antibiotics .
  • In Vivo Efficacy :
    • An animal model study demonstrated that administration of this compound resulted in reduced bacterial load in infected tissues, supporting its potential for therapeutic use in bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Cycloheptyl Group : The presence of the cycloheptyl moiety enhances lipophilicity, facilitating membrane penetration.
  • Sulfanyl Group : The sulfanyl group is crucial for the antimicrobial activity, as it participates in interactions with bacterial targets.

Comparative Analysis

CompoundStructureMIC (µg/mL)Activity
This compoundC16H23NOS3.12 - 12.5Antibacterial
IsoniazidC6H6N4O0.25Antitubercular
CiprofloxacinC17H18FN3O32Broad-spectrum antibiotic

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